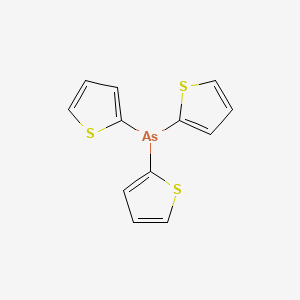![molecular formula C14H19F4NSi B14297673 1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine CAS No. 113827-85-3](/img/structure/B14297673.png)
1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms and a trimethylsilyl group imparts distinct characteristics to the molecule, making it a valuable subject of study in synthetic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Fluorinated Phenyl Ring:
Attachment of the Trimethylsilyl Group: This step often involves the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group onto the fluorinated phenyl ring.
Piperidine Ring Formation: The final step involves the coupling of the fluorinated trimethylsilyl phenyl ring with piperidine, typically through a nucleophilic substitution reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced products.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often in the presence of catalysts or under specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.
Biology: Its unique structure makes it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biological macromolecules.
Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to interact with specific molecular targets in the body.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.
Wirkmechanismus
The mechanism by which 1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine exerts its effects is primarily through its interactions with molecular targets. The fluorine atoms and trimethylsilyl group influence the compound’s electronic properties, allowing it to engage in specific interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine can be compared with other fluorinated and silylated compounds, such as:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: This compound also contains multiple fluorine atoms and a trifluoromethyl group, making it similar in terms of electronic properties but different in terms of reactivity and applications.
2,3,5,6-Tetrafluoro-4-methylpyridine: Another fluorinated compound, but with a pyridine ring instead of a piperidine ring, leading to different chemical behavior and uses.
Tetrafluoroterephthalonitrile: This compound features a tetrafluorinated benzene ring with nitrile groups, offering distinct reactivity and applications compared to the piperidine derivative.
The uniqueness of this compound lies in its combination of fluorine atoms and a trimethylsilyl group, which imparts specific electronic and steric properties that are valuable in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
113827-85-3 |
|---|---|
Molekularformel |
C14H19F4NSi |
Molekulargewicht |
305.39 g/mol |
IUPAC-Name |
trimethyl-(2,3,5,6-tetrafluoro-4-piperidin-1-ylphenyl)silane |
InChI |
InChI=1S/C14H19F4NSi/c1-20(2,3)14-11(17)9(15)13(10(16)12(14)18)19-7-5-4-6-8-19/h4-8H2,1-3H3 |
InChI-Schlüssel |
MQKWQAGIHRHNHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1F)F)N2CCCCC2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)

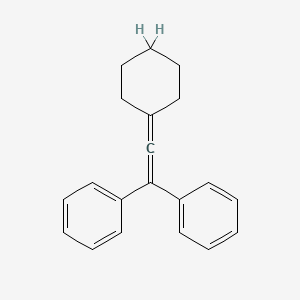
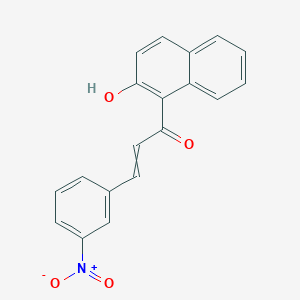
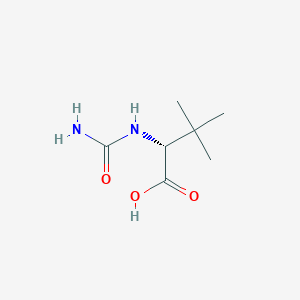

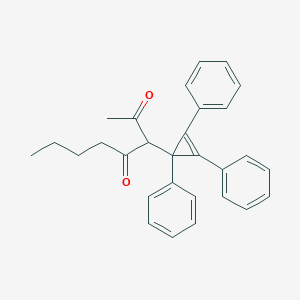
![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
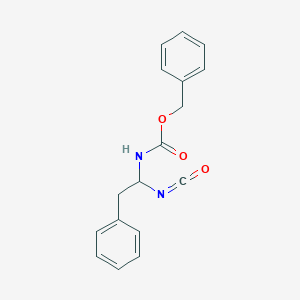
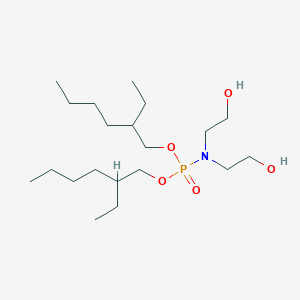
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)
![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
